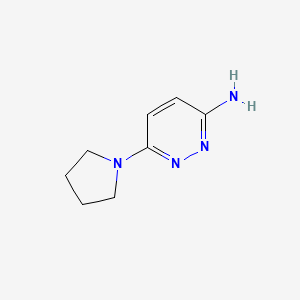

6-(Pyrrolidin-1-yl)pyridazin-3-amine

Cat. No. B8704721

Key on ui cas rn:

66346-92-7

M. Wt: 164.21 g/mol

InChI Key: DCKQFOVEXFIKND-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04104385

Procedure details

A better procedure for preparing 3-amino-6-amino-6-(1-pyrrolidinyl)pyridazine is given as follows: a mixture containing 80 g. of 3-amino-6-chloropyridazine, 105 ml. of pyrrolidine, 1.2 liters of N,N-dimethylaniline and 1 g. of copper bronze powder was heated with stirring at 130°-135° C. for 18 hours. When a TLC test indicated that starting material was still present, an additional 50 ml. portion of pyrrolidine in 200 ml. of N,N-dimethylaniline was added to the reaction mixture followed by more copper bronze powder and the reaction mixture was heated for an additional 24 hours. The reaction mixture was cooled to 30° C. and filtered. The filtrate was concentrated under oil pump vacuum to leave a crystalline solid. The solid was slurried with isopropyl alcohol while chilling the mixture in an ice bath. The solid was collected, washed with a small amount of cold isopropyl alcohol and dried in a vacuum oven at 60° C. to produce 53 g. (76% yield) of 3-amino-6-(1-pyrrolidinyl)-pyridazine, m.p. 209°-211° C. A TLC check of the filtrate indicated that it contained more of the product, which was not isolated. The intermediate 3-amino-6-(1-pyrrolidinyl)pyridazine prepared by said better procedure was used in the preparation of the final product as described in the second paragraph of (Example D-4) described hereinbelow.

Name

3-amino-6-amino-6-(1-pyrrolidinyl)pyridazine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

copper bronze

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Seven

Name

copper bronze

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Eight

Yield

76%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][C:5](N)([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:4][N:3]=1.NC1N=NC(Cl)=CC=1.N1CCCC1.CN(C)C1C=CC=CC=1>[Cu].C(O)(C)C>[NH2:1][C:2]1[N:3]=[N:4][C:5]([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1

|

Inputs

Step One

|

Name

|

3-amino-6-amino-6-(1-pyrrolidinyl)pyridazine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NNC(C=C1)(N1CCCC1)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1N=NC(=CC1)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Step Seven

|

Name

|

copper bronze

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Eight

|

Name

|

copper bronze

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 130°-135° C. for 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture containing 80 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated for an additional 24 hours

|

|

Duration

|

24 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under oil pump vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave a crystalline solid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while chilling the mixture in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small amount of cold isopropyl alcohol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce 53 g

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1N=NC(=CC1)N1CCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 76% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |